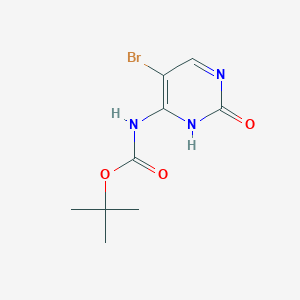

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate

Description

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate is a pyrimidine derivative featuring a bromo substituent at the 5-position, a hydroxyl group at the 2-position, and a tert-butyl carbamate moiety at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds for drug discovery .

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O3/c1-9(2,3)16-8(15)13-6-5(10)4-11-7(14)12-6/h4H,1-3H3,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCXLQWQFOUAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC(=O)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with pyrimidine, which undergoes a bromination reaction using hydrobromic acid to form 5-bromopyrimidine.

Hydroxylation: The brominated pyrimidine is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2-position.

Carbamate Formation: Finally, the hydroxylated bromopyrimidine reacts with tert-butyl isocyanate to form tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Ketones or aldehydes.

Reduction Products: Dehalogenated or dehydroxylated compounds.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Protecting Group: The tert-butyl carbamate group can be used to protect amines during multi-step synthesis.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate involves its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate with analogous compounds, focusing on molecular structure, physicochemical properties, reactivity, and applications.

Pyrimidine-Based Analogues

Compound 1 : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Differences: Substituents: Fluorine (5-position), methyl (6-position), and methyl carbamate (vs. N-carbamate). Applications: Used in hazard studies; exhibits acute toxicity and skin irritation risks .

Compound 2 : tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

- Molecular Formula : C₁₂H₁₆N₂O₄ (estimated)

- Molecular Weight : ~256.27 g/mol

- Key Differences :

Heterocyclic Variants with Carbamate Moieties

Compound 3 : tert-Butyl 5-(3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl(methyl)carbamate

- Molecular Formula : C₁₄H₂₀N₃O₃S (estimated)

- Molecular Weight : ~310.39 g/mol

- Key Differences :

Compound 4 : tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

- Molecular Formula : Complex bicyclic structure (e.g., ~C₂₉H₄₃ClN₄O₃Si).

- Key Differences :

Non-Pyrimidine Carbamates

Compound 5 : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

Structural and Functional Analysis

Physicochemical Properties

| Property | Target Compound | Compound 1 (Fluoro) | Compound 3 (Thiazole) |

|---|---|---|---|

| Molecular Weight | ~314.12 g/mol* | 257.26 g/mol | ~310.39 g/mol |

| Substituents | Br, OH, tert-butyl | F, CH₃, methyl carbamate | CH₃, acryloyl, thiazole |

| Reactivity | High (Br as leaving group) | Moderate (F less reactive) | Moderate (thiazole π-system) |

| Solubility | Moderate (polar groups) | Low (hydrophobic CH₃) | Low (bulky substituents) |

*Estimated based on molecular formula C₉H₁₂BrN₃O₃.

Research Findings and Trends

- Synthetic Utility : Brominated pyrimidines are preferred for late-stage diversification in drug discovery, whereas fluorinated analogues are used for metabolic stability .

- Safety Profiles : Bromine-containing compounds may pose higher toxicity risks compared to fluorine variants, necessitating rigorous hazard controls .

- Emerging Analogues : Bicyclic carbamates (e.g., Compound 4) represent a trend toward complex architectures for high-affinity inhibitors .

Biological Activity

Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula: C9H12BrN3O2

- CAS Number: 1314390-34-5

- Molecular Weight: 274.12 g/mol

Synthesis

The compound is synthesized through a reaction involving 2-bromopyrimidin-5-amine and tert-butyl chloroformate in tert-butyl alcohol at elevated temperatures. The reaction conditions typically include:

- Temperature: 60°C

- Duration: 96 hours

- Yield: Specific yields are not provided but purification methods include flash chromatography.

Anticancer Properties

Recent studies have shown that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes related to cancer progression, such as histone deacetylases (HDACs).

Enzyme Inhibition

In vitro assays have indicated that this compound may act as an inhibitor of certain enzymes involved in tumor growth. For example, similar compounds have demonstrated IC50 values in the nanomolar range against HDACs, suggesting a potent inhibitory effect.

Case Studies

-

Study on HDAC Inhibition:

A study investigated various pyrimidine derivatives for their ability to inhibit HDACs, with some derivatives showing up to a 20-fold reduction in enzymatic activity compared to controls . The results indicated that modifications on the pyrimidine ring significantly influenced biological activity. -

Neuroprotective Effects:

Another research focused on the neuroprotective properties of related compounds, which suggested that certain modifications could enhance protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate?

To maximize yield and purity, use a stepwise approach:

- Bromination : Introduce bromine at the 5-position of 2-hydroxypyrimidine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C, monitoring progress via TLC or HPLC .

- Carbamate Protection : React the brominated intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane (DCM) at room temperature. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Control moisture to avoid Boc-group hydrolysis. Optimize equivalents of NBS and Boc₂O to minimize side products.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact, as similar carbamates show acute oral toxicity (H302) and skin irritation (H315) .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hygroscopic degradation. Avoid proximity to strong acids/bases or oxidizing agents .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass ~317.15 g/mol) and detect impurities .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substitution patterns (e.g., tert-butyl singlet at δ ~1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography. For crystal structure determination, use SHELX software for refinement (SHELXL for small molecules) .

- Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies arising from dynamic effects or crystal packing .

Q. What experimental strategies optimize the bromine substituent’s reactivity in cross-coupling reactions?

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ in toluene at 100°C to couple the bromopyrimidine with amines .

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids in dioxane/H₂O (3:1) at 80°C. Monitor debromination byproducts via LC-MS .

- Kinetic Studies : Use in-situ IR or UV-Vis spectroscopy to track reaction progress and identify rate-limiting steps.

Q. How can computational modeling predict solvent effects on this compound’s stability?

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Q. How is SHELX software applied to refine the crystal structure of this compound?

- Data Collection : Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.